
Ticarcillin(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ticarcillin(2-) is a penicillinate anion. It is a conjugate base of a ticarcillin.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Ticarcillin demonstrates significant antibacterial activity, particularly against Pseudomonas aeruginosa. It is more active than carbenicillin, especially against Gram-negative bacilli, including E. coli and Enterobacter species. Ticarcillin's effectiveness extends to a range of bacterial strains, but it shows limited activity against K. pneumoniae. Its bactericidal action is comparable to other penicillins, with the minimum bactericidal concentration being generally twice the inhibitory concentration. Moreover, ticarcillin exhibits in vitro and in vivo synergistic effects with aminoglycosides against various bacteria, including P. aeruginosa and E. coli (Brogden, Heel, Speight, & Avery, 1980).
Treatment of Infections
Ticarcillin has shown effectiveness in treating serious infections caused by Gram-negative bacteria, including Pseudomonas aeruginosa. It has been used in various clinical settings, such as complicated urinary tract infections, pulmonary infections in cystic fibrosis, bacteremia, and severe infections in patients with granulocytopenia. Studies have indicated an overall response rate of 81% in treating these infections, highlighting ticarcillin's efficacy in managing serious bacterial infections (Parry & Neu, 1976).
Pharmacokinetics and Clinical Pharmacology
Ticarcillin's pharmacokinetics have been studied extensively. It is not absorbed orally and must be administered intravenously or intramuscularly. Peak serum concentrations vary based on the administration method and dosage. Ticarcillin is moderately bound to serum protein and does not produce biologically active metabolites in urine. Its clearance from plasma decreases with renal function impairment, necessitating dosage adjustments in patients with moderate to marked renal impairment. These pharmacokinetic properties are crucial for optimizing therapeutic strategies and dosing regimens in various patient populations, including those with renal dysfunctions (Nelson, Shelton, & Kusmiesz, 1975).
Use in Combination Therapies
Ticarcillin has been used effectively in combination with other antibiotics such as cephalothin or gentamicin, particularly in treating infections in granulocytopenic cancer patients. These combinations have proven to be highly efficacious, with minimal toxicities observed. Such studies underscore the potential of ticarcillin in multi-drug regimens, especially in managing infections in immunocompromised individuals (Schimpff, Landesman, Hahn, Standiford, Fortner, Young, & Wiernik, 1976).
Application in Plant Biotechnology
Interestingly, ticarcillin has also found application in plant biotechnology. A study on Agrobacterium-mediated transformation of tomato demonstrated that ticarcillin/potassium clavulanate effectively eliminates Agrobacterium tumefaciens during transformation, promoting callus formation and shoot regeneration. This suggests its potential utility in plant genetic engineering and tissue culture processes (Ling, Kriseleit, & Ganal, 1998).
Eigenschaften
Produktname |
Ticarcillin(2-) |
|---|---|
Molekularformel |
C15H14N2O6S2-2 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C15H16N2O6S2/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23)/p-2/t7-,8-,9+,12-/m1/s1 |
InChI-Schlüssel |
OHKOGUYZJXTSFX-KZFFXBSXSA-L |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)[O-])C(=O)[O-])C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)[O-])C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






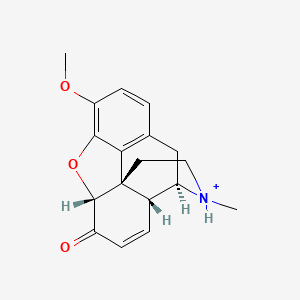
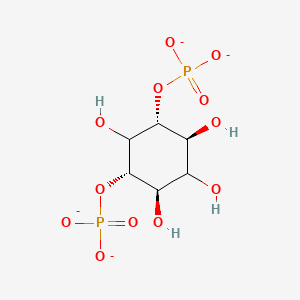
![7'-Acetyl-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethylspiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-6',10'-dione](/img/structure/B1263880.png)
![N-[4-[(2,6-difluorophenyl)sulfonylamino]cyclohexyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263883.png)
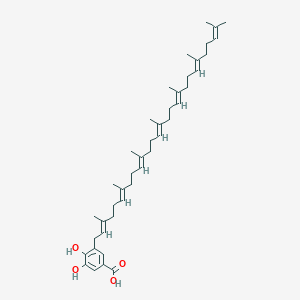
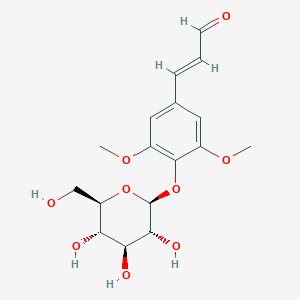
![(4S,5S)-5-[2-(azidomethyl)phenyl]-4-[[2-(azidomethyl)phenyl]methyl]-2-[4-(3-hydroxypropoxy)phenyl]-5H-oxazole-4-carboxamide](/img/structure/B1263887.png)
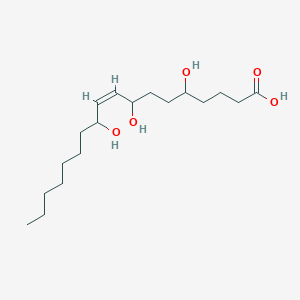
![[(1'R,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B1263889.png)
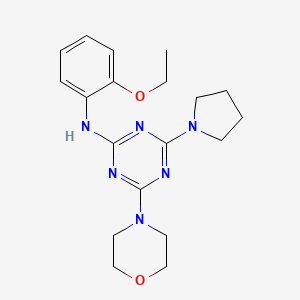
![(15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263891.png)